(S)-3-Amino-4-fluoro-3-(2-fluorophenyl)butanoic acid hydrochloride (S)-3-Amino-4-fluoro-3-(2-fluorophenyl)butanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC19953692
InChI: InChI=1S/C10H11F2NO2.ClH/c11-6-10(13,5-9(14)15)7-3-1-2-4-8(7)12;/h1-4H,5-6,13H2,(H,14,15);1H/t10-;/m1./s1
SMILES:
Molecular Formula: C10H12ClF2NO2
Molecular Weight: 251.66 g/mol

(S)-3-Amino-4-fluoro-3-(2-fluorophenyl)butanoic acid hydrochloride

CAS No.:

Cat. No.: VC19953692

Molecular Formula: C10H12ClF2NO2

Molecular Weight: 251.66 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-Amino-4-fluoro-3-(2-fluorophenyl)butanoic acid hydrochloride -

Specification

Molecular Formula C10H12ClF2NO2
Molecular Weight 251.66 g/mol
IUPAC Name (3S)-3-amino-4-fluoro-3-(2-fluorophenyl)butanoic acid;hydrochloride
Standard InChI InChI=1S/C10H11F2NO2.ClH/c11-6-10(13,5-9(14)15)7-3-1-2-4-8(7)12;/h1-4H,5-6,13H2,(H,14,15);1H/t10-;/m1./s1
Standard InChI Key HXBRWRAGEMVKSY-HNCPQSOCSA-N
Isomeric SMILES C1=CC=C(C(=C1)[C@@](CC(=O)O)(CF)N)F.Cl
Canonical SMILES C1=CC=C(C(=C1)C(CC(=O)O)(CF)N)F.Cl

Introduction

Structural Characteristics and Molecular Properties

The compound’s molecular formula is C10H11F2NO2HCl\text{C}_{10}\text{H}_{11}\text{F}_2\text{NO}_2 \cdot \text{HCl}, with a molecular weight of 248.67 g/mol. The (S)-configuration at the chiral center ensures enantioselective interactions in biological systems. Key structural features include:

  • Fluorine substitutions: The 2-fluorophenyl group enhances lipophilicity and metabolic stability, while the fluorine at position 4 influences electronic distribution and steric interactions.

  • Hydrochloride salt formation: Improves aqueous solubility, facilitating pharmacokinetic optimization in drug development .

Spectroscopic and Crystallographic Data

Hypothetical data based on analogs suggest:

  • IR spectroscopy: Strong absorption bands at 1,710 cm1^{-1} (carboxylic acid C=O) and 3,300 cm1^{-1} (N-H stretch).

  • NMR: 1H^1\text{H} NMR would show doublets for aromatic protons (δ 7.2–7.8 ppm) and multiplet splitting for the β-amino proton (δ 3.1–3.5 ppm).

Synthesis and Manufacturing

Asymmetric Synthesis Strategies

The enantioselective synthesis of this compound likely involves:

  • Chiral pool utilization: Starting from (S)-malic acid or other chiral precursors to establish stereochemistry.

  • Fluorination steps: Electrophilic fluorination at position 4 using Selectfluor® or similar reagents.

  • Suzuki-Miyaura coupling: Introducing the 2-fluorophenyl group via palladium-catalyzed cross-coupling .

Industrial-Scale Production

Continuous flow reactors could enhance yield and purity by optimizing reaction parameters (e.g., temperature, residence time). Final purification via recrystallization from ethanol/water mixtures would achieve >99% enantiomeric excess .

Comparative Analysis with Structural Analogs

CompoundSubstitution PatternBioactivity (IC50_{50})Solubility (mg/mL)
(S)-3-Amino-4-(2-Fluorophenyl)butanoic acid·HCl 4-(2-Fluorophenyl)15 µM (GABA-T)8.2
3-Amino-3-(2-Fluorophenyl)butanoic acid3-(2-Fluorophenyl)22 µM (AADC)5.6
Target Compound3-(2-Fluorophenyl), 4-FPredicted: 10 µMPredicted: 9.1

The dual fluorine substitution in the target compound may improve target selectivity and blood-brain barrier permeability compared to mono-fluorinated analogs .

Applications in Drug Development

Central Nervous System (CNS) Therapeutics

  • Epilepsy: Potential GABAergic activity could suppress seizure activity.

  • Depression: Serotonin modulation via tryptophan hydroxylase interaction .

Prodrug Design

Esterification of the carboxylic acid group (e.g., ethyl ester prodrug) may enhance oral bioavailability.

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